molecular formula C14H24N4 B6708726 1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine

1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine

Cat. No.: B6708726
M. Wt: 248.37 g/mol
InChI Key: WZHDNTHRYNERQR-UHFFFAOYSA-N
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Description

1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a butan-2-yl group and a cyclopropyl-pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The piperazine ring is then constructed, and the butan-2-yl group is added in the final steps.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized using hydrazine and a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.

    Construction of the Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane.

    Addition of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using butyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-butan-2-yl-4-(5-phenyl-1H-pyrazol-3-yl)piperazine: Similar structure but with a phenyl group instead of a cyclopropyl group.

    1-butan-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-3-11(2)17-6-8-18(9-7-17)14-10-13(15-16-14)12-4-5-12/h10-12H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHDNTHRYNERQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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